molecular formula C19H17BrF3N3OS B2509516 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide CAS No. 625377-91-5

2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B2509516
CAS No.: 625377-91-5
M. Wt: 472.32
InChI Key: OQFGQCKBSWPRKZ-UHFFFAOYSA-N
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Description

2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide is a useful research compound. Its molecular formula is C19H17BrF3N3OS and its molecular weight is 472.32. The purity is usually 95%.
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Biological Activity

2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide, commonly referred to as compound 1, is a synthetic organic compound with potential biological activity. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H17BrF3N3OS
  • Molecular Weight : 472.32 g/mol
  • CAS Number : 625377-91-5

Biological Activity Overview

Compound 1 has been investigated for various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The following sections summarize key findings from research studies.

Antitumor Activity

Research indicates that compound 1 exhibits significant antitumor activity against various cancer cell lines. In particular, it has shown potent inhibitory effects on the proliferation of FLT3-ITD-positive acute myeloid leukemia cells.

Case Study: In Vitro Antitumor Activity

A study evaluated the cytotoxic effects of compound 1 on several human cancer cell lines:

  • Cell Lines Tested : Mia PaCa-2, PANC-1, RKO, LoVo
  • Results : Compound 1 demonstrated an IC50 value in the range of 30-80 nM against FLT3-ITD mutants, indicating strong selectivity over wild-type FLT3 and c-KIT .

Antimicrobial Activity

Compound 1 has also been assessed for its antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains.

Antimicrobial Testing Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Candida albicans15.62 µg/mL
Escherichia coliNot significantly inhibited

These results suggest that compound 1 possesses broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

The mechanism through which compound 1 exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Kinase Activity : Compound 1 inhibits phosphorylation of FLT3 kinase, disrupting downstream signaling pathways associated with cell proliferation and survival.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes arrest in the G0/G1 phase of the cell cycle, preventing further cellular division .

Structure-Activity Relationship (SAR)

The structure of compound 1 plays a crucial role in its biological activity. Modifications to the bromophenyl and trifluoromethyl groups have been explored to enhance potency and selectivity.

Key Structural Features:

  • Bromophenyl Group : Enhances lipophilicity and cellular uptake.
  • Trifluoromethyl Group : Contributes to increased metabolic stability and bioactivity.

Properties

IUPAC Name

2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrF3N3OS/c1-3-26(4-2)17(27)11-28-18-14(10-24)15(19(21,22)23)9-16(25-18)12-5-7-13(20)8-6-12/h5-9H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFGQCKBSWPRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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